molecular formula C17H16Cl2O3 B3035931 4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione CAS No. 338778-02-2

4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione

Cat. No.: B3035931
CAS No.: 338778-02-2
M. Wt: 339.2 g/mol
InChI Key: FCDCOBDXHPEONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a base such as piperidine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Uniqueness: 4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione stands out due to its unique chromene structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O3/c1-17(2)7-13(20)16-11(6-15(21)22-14(16)8-17)10-4-3-9(18)5-12(10)19/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDCOBDXHPEONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione
Reactant of Route 2
Reactant of Route 2
4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione
Reactant of Route 3
Reactant of Route 3
4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione
Reactant of Route 4
4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione
Reactant of Route 5
4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione
Reactant of Route 6
Reactant of Route 6
4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.